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Compound of Interest |

Compound Name: 5-Bromo-3-methylquinoline
CAS No.: 397322-46-2
Cat. No.: B1590357
. J

Executive Summary

5-Bromo-3-methylquinoline (CAS: 397322-46-2) is a critical heterocyclic building block,
particularly in the synthesis of WDR5 inhibitors and kinase-targeted therapeutics. Its structural
integrity is defined by the specific placement of a bromine atom at the peri-position (C5) and a
methyl group on the heterocyclic ring (C3).

This guide addresses the primary analytical challenge: Regioisomer Differentiation. In synthetic
workflows (e.g., Skraup-Doebner-Von Miller), distinguishing the target from isomers like 3-
bromo-5-methylquinoline or 5-bromo-6-methylquinoline is essential. This document provides
the definitive spectral fingerprints to validate identity.

Chemical Identity & Properties
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Property Specification

IUPAC Name 5-Bromo-3-methylquinoline

CAS Number 397322-46-2

Molecular Formula C10HsBrN

Exact Mass 220.9840 (7°Br) / 222.9820 (®1Br)
Appearance Off-white to pale yellow solid

Solubility Soluble in DMSO, Methanol, Chloroform

NMR Spectroscopy: Interpretation & Assignment

The

H NMR spectrum of 5-bromo-3-methylquinoline is characterized by a distinct deshielding
pattern due to the nitrogen heteroatom and the peri-effect of the bromine at C5.

Experimental Data (400 MHz, Methanol- )

Source: Adapted from W0O2021092525A1 (Intermediate 77)
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Shift (
Position
ppm)

Multiplicity

Coupling (Hz)

Assignment
Logic

H-2 8.77

Doublet (d)

Most deshielded
due to adjacent

Nitrogen;

coupling to H-4.

H-4 8.20 - 8.35*

Singlet (s)

Deshielded by
peri-interaction
with Br-5.

H-8 8.03 - 8.06

Multiplet (m)

Peri-proton
relative to N;
typically high
shift.

H-6, H-7 7.60 -7.80

Multiplet (m)

Remaining
aromatic protons
on the

carbocyclic ring.

CHs-3 2.52

Singlet (s)

Characteristic
methyl on
heteroaromatic

ring.

*Note: Exact shift of H-4 varies by solvent concentration but is distinctively downfield (~8.3

ppm) compared to non-brominated analogs.

Critical Differentiation: Target vs. Isomer (3-Bromo-5-

methylquinoline)

The "Performance” of your analytical method relies on distinguishing these two isomers.

e Target (5-Br-3-Me):

o NOE Signal: Strong NOE observed between CHs-3 and H-4.
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o H-4 Shift: Deshielded (~8.3 ppm) due to the spatial proximity of the Bromine lone pairs at
C5 (peri-effect).

 Alternative (3-Br-5-Me):
o NOE Signal: Strong NOE observed between H-4 and CHs-5.

o H-4 Shift: Shielded relative to the target (~7.9 - 8.0 ppm) because the methyl group at C5
exerts a weaker deshielding effect than bromine.

Mass Spectrometry: Fragmentation & Isotope
Pattern

The MS profile is dominated by the characteristic bromine isotope signature.

Key MS Features (ESI+)

e Molecular lon (

): Equal intensity peaks at m/z 222 and 224 (1:1 ratio). This confirms the presence of a single
Bromine atom.

e Base Peak: Often
in ESI.

e Fragmentation:

o 143: Loss of Bromine radical (

).

o 116: Subsequent loss of HCN from the pyridine ring (characteristic of quinolines).

Visualized Fragmentation Pathway

The following diagram illustrates the ionization and fragmentation logic for structural
confirmation.
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Fragment [M - Br - HCN]+
m/z 116
(Ring Contraction)

Molecular lon [M+H]+
m/z 222 | 224
(2:1 Isotope Pattern)

Fragment [M - Br]+
m/z 143
(Aryl Cation)

Click to download full resolution via product page

Caption: Step-wise fragmentation pathway of 5-Bromo-3-methylquinoline under ESI-MS
conditions.

Experimental Protocols
Protocol A: Synthesis (Skraup-Doebner-Von Miller
Variation)

Context: This method is preferred for accessing the 3-methyl substituted core.
» Reagents: Mix 3-bromoaniline (1.0 eq) with methacrolein (2.0 eq) in 6M HCI.

» Cyclization: Reflux at 100°C for 4 hours. Note: Use ZnCl: as a Lewis acid catalyst to improve
regioselectivity.

o Workup: Neutralize with NaOH to pH 9. Extract with Dichloromethane (DCM).

¢ Purification: The crude mixture will contain the 7-bromo isomer. Purify via Flash Column
Chromatography (Hexane/EtOAc 9:1).

o Validation: The 5-bromo isomer typically elutes after the 7-bromo isomer due to higher
polarity from the exposed nitrogen lone pair (less sterically hindered).

Protocol B: NMR Acquisition Parameters

To ensure data quality suitable for publication or regulatory submission:
¢ Solvent: Methanol-

(preferred for resolution) or CDCls.

o Concentration: 5-10 mg in 0.6 mL solvent.
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e Pulse Sequence:zg30 (Standard 30° pulse).
e Scans: Minimum 64 scans to resolve small impurity peaks (isomers).

o Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the isolated H-2
proton.

Decision Logic: Isomer Differentiation

Use this workflow to definitively identify your compound.
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Unknown Bromo-Methylquinoline

1. Check MS Isotope Pattern

1:1 Ratio at M, M+2?

2. Check 1H NMR (Aromatic)

Locate H-4 Singlet
(> 8.2 ppm?)

Yes (Deshielded) No (Not mono-bromo)

3. Run NOE Experiment

No (Shielded <8.0)

NOE between Methyl & H-4?

CONFIRMED:
5-Bromo-3-methylquinoline

ISOMER DETECTED:
(Likely 3-Br-5-Me or 7-Br)

Click to download full resolution via product page
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Caption: Logical decision tree for validating 5-Bromo-3-methylquinoline against common
isomers.
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» To cite this document: BenchChem. [Comprehensive Analytical Guide: 5-Bromo-3-
methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590357#5-bromo-3-methylquinoline-nmr-and-ms-
data-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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